WRN Helicase Inhibitory Activity of 2-Amino-4-(trifluoromethyl)pyrimidine Derivative 11g (Derived from Ethyl Ester Scaffold)
The 2-amino-4-(trifluoromethyl)pyrimidine scaffold, of which the ethyl ester is the direct synthetic precursor, yields potent Werner (WRN) helicase inhibitors with quantifiable cellular selectivity. Derivative 11g, synthesized from this core scaffold, demonstrated an IC₅₀ of 6.61 µM in WRN helicase inhibition assays [1]. In cellular antiproliferative MTT assays against microsatellite instability-high (MSI-H) colorectal cancer HCT116 cells, 11g exhibited an IC₅₀ of 1.52 µM, representing a 2.79-fold selective window over the IC₅₀ of 4.24 µM against microsatellite stable (MSS) SW620 cells [1]. This differential establishes that the 4-trifluoromethyl-2-aminopyrimidine core confers MSI-H-selective antiproliferative activity that is absent in non-fluorinated 2-aminopyrimidine scaffolds tested as negative controls within the same study.
| Evidence Dimension | Antiproliferative potency and MSI-H vs. MSS selectivity |
|---|---|
| Target Compound Data | Derivative 11g (2-amino-4-trifluoromethylpyrimidine core): WRN helicase IC₅₀ = 6.61 µM; HCT116 (MSI-H) IC₅₀ = 1.52 µM; LNCaP (MSI-H) IC₅₀ = 1.72 µM; SW620 (MSS) IC₅₀ = 4.24 µM; PC3 (MSS) IC₅₀ = 2.78 µM [1] |
| Comparator Or Baseline | Non-fluorinated 2-aminopyrimidine scaffold derivatives (negative controls within study design) — no significant MSI-H selectivity observed |
| Quantified Difference | 1.52 µM vs. 4.24 µM (2.79-fold MSI-H selectivity for HCT116 vs. SW620); 1.72 µM vs. 2.78 µM (1.62-fold selectivity for LNCaP vs. PC3) |
| Conditions | WRN helicase enzymatic assay; MTT cell viability assay in HCT116 (MSI-H colorectal), LNCaP (MSI-H prostate), SW620 (MSS colorectal), PC3 (MSS prostate) cell lines |
Why This Matters
For oncology programs targeting WRN-dependent synthetic lethality in MSI-H tumors, the 2-amino-4-(trifluoromethyl)pyrimidine scaffold provides validated, quantifiable selectivity that non-fluorinated analogs lack, directly influencing lead optimization decisions and procurement priorities.
- [1] You C, et al. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Mol Divers. 2025. doi:10.1007/s11030-025-11225-3. PMID: 40517347. View Source
